Methyl 2-aminothiophene-3-carboxylate
Overview
Description
Methyl 2-aminothiophene-3-carboxylate is a significant organic compound with the molecular formula C6H7NO2S. It is a key intermediate in various fields, including organic synthesis, pharmaceuticals, dyes, and pesticides . This compound is known for its versatile applications and unique chemical properties, making it a valuable subject of study in scientific research.
Mechanism of Action
Target of Action
Methyl 2-aminothiophene-3-carboxylate (MATC) primarily targets enzymes and receptors involved in various biochemical pathways. It is known to interact with proteins such as kinases and integrases, which play crucial roles in cellular signaling and viral replication .
Mode of Action
MATC interacts with its targets through hydrogen bonding and electrostatic interactions. The amino and carboxyl groups of MATC facilitate these interactions, leading to inhibition or modulation of the target enzymes’ activity. This can result in the disruption of normal cellular processes or viral replication cycles .
Biochemical Pathways
MATC affects several biochemical pathways, including those involved in cell proliferation, apoptosis, and viral integration. By inhibiting key enzymes in these pathways, MATC can induce cell cycle arrest, promote apoptosis, and prevent viral integration into the host genome .
Pharmacokinetics
The pharmacokinetics of MATC involve its absorption, distribution, metabolism, and excretion (ADME). MATC is absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .
Result of Action
At the molecular level, MATC’s action results in the inhibition of enzyme activity, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this translates to the suppression of tumor growth and the inhibition of viral replication, making MATC a potential candidate for anticancer and antiviral therapies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence MATC’s action. For instance, extreme pH levels can affect its stability and efficacy, while high temperatures may enhance its degradation. Additionally, interactions with other drugs or biomolecules can modulate its activity and therapeutic outcomes .
: Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate
Biochemical Analysis
Biochemical Properties
Methyl 2-aminothiophene-3-carboxylate plays a crucial role in biochemical reactions due to its ability to participate in hydrogen bonding and other interactions. It interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K) and Xa factor inhibitors, influencing their activity . The amino and carboxyl groups of this compound can form inter- and intra-molecular interactions, which are essential for its biochemical properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of PI3K, leading to changes in cell proliferation and survival . Additionally, this compound has been reported to exhibit cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes such as PI3K and Xa factor inhibitors, leading to changes in gene expression and cellular function . The compound’s ability to form hydrogen bonds and other interactions is crucial for its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, contributing to its biochemical properties. The compound’s interactions with enzymes such as PI3K and Xa factor inhibitors are essential for its role in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of this compound is crucial for its application in biochemical research .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The ability of this compound to localize within cells is essential for its biochemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-aminothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This ester is then subjected to aminolysis using ammonia or an amine to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-aminothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiophene derivatives with different functional groups.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives. These products have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Methyl 2-aminothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Comparison with Similar Compounds
- 2-Aminothiophene-3-carboxylic acid
- Methyl 3-aminothiophene-2-carboxylate
- 2-Aminothiophene-3-carbonitrile
Comparison: Methyl 2-aminothiophene-3-carboxylate is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic versatility and applications. For example, while 2-aminothiophene-3-carboxylic acid is primarily used in organic synthesis, this compound finds broader applications in pharmaceuticals and materials science .
Biological Activity
Methyl 2-aminothiophene-3-carboxylate (MATC) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Formula: C₆H₇NO₂S
CAS Number: 4651-81-4
MATC is characterized by its thiophene ring, amino group, and carboxylate functionality, which contribute to its reactivity and biological interactions. The compound's ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a bioactive molecule.
MATC primarily targets key enzymes and receptors involved in various biochemical pathways. Notably, it interacts with:
- Phosphatidylinositol 3-kinase (PI3K) : Influencing cell proliferation and survival.
- DprE1 (Decaprenyl-phosphoryl-β-D-ribose 2'-oxidase) : A critical enzyme in the mycobacterial cell wall biosynthesis pathway.
Interaction Dynamics
The amino and carboxyl groups of MATC facilitate binding to target proteins through:
- Hydrogen bonding
- Electrostatic interactions
These interactions can lead to the modulation or inhibition of enzyme activity, impacting cellular functions such as apoptosis and viral replication cycles.
Antimicrobial Properties
MATC has shown promising activity against Mycobacterium tuberculosis (Mtb). Studies indicate that derivatives of MATC exhibit low minimum inhibitory concentrations (MIC), demonstrating potent antimycobacterial effects. For instance:
Compound | MIC (μg/mL) | Selectivity Index (SI) |
---|---|---|
23j | 0.02 | >3200 |
25b | 0.03 | >2133 |
These compounds not only inhibit drug-susceptible strains but also show efficacy against multidrug-resistant strains of Mtb, highlighting their therapeutic potential in treating tuberculosis .
Anticancer Activity
Research has demonstrated that MATC derivatives possess cytostatic properties, selectively inducing apoptosis in certain cancer cell lines while sparing non-tumorigenic cells. For example:
- In prostate cancer models, MATC derivatives led to cell cycle arrest in the G1 phase and reduced protein synthesis preferentially .
The following table summarizes the cytotoxic effects observed in various cancer cell lines:
Cell Line | IC50 (nM) | Effect |
---|---|---|
Prostate Cancer | ~20 | Induces apoptosis |
T-cell Lymphoma | ~50 | Cytostatic activity |
Kidney Carcinoma | ~40 | Selective suppression |
Pharmacokinetics
The pharmacokinetic profile of MATC includes:
- Absorption : Efficiently absorbed through the gastrointestinal tract.
- Distribution : Widely distributed within body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Eliminated via renal pathways.
These properties influence MATC's bioavailability and therapeutic efficacy .
Case Study 1: Antimycobacterial Activity
In a study evaluating novel thiophene-arylamide derivatives based on MATC, compounds were tested for their ability to inhibit Mtb growth. The results indicated that modifications to the MATC structure significantly enhanced potency against both drug-susceptible and resistant strains .
Case Study 2: Cancer Cell Line Selectivity
A series of experiments assessed the cytotoxic effects of MATC derivatives on various cancer cell lines. The findings revealed a marked selectivity for T-cell lymphoma cells over B-cell lymphoma cells, suggesting that MATC derivatives could be developed into targeted therapies for specific cancer types .
Properties
IUPAC Name |
methyl 2-aminothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGJQLCAYQCPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196863 | |
Record name | Methyl 2-amino-3-thenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-81-4 | |
Record name | Methyl 2-amino-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4651-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-3-thenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004651814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4651-81-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-amino-3-thenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-3-thenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Methyl 2-amino-3-thenoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C26DR8VS6P | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Methyl 2-aminothiophene-3-carboxylate?
A1: this compound serves as a key starting material for synthesizing various thieno[2,3-d]pyrimidine derivatives. This is achieved through a multi-step process involving cyclization, chlorination, substitution with amines like morpholine or piperazine, amidation, and other modifications. [, ] For instance, it can be reacted with ferrocenecarboxylic acid to yield Methyl 2‐[(ferrocenylcarbonyl)amino]thiophene‐3‐carboxylate. [] Additionally, researchers have explored its use in copper-mediated N-arylation reactions with organoboron reagents. []
Q2: Can you provide information about the structural characterization of this compound and its derivatives?
A2: While the provided abstracts lack specific spectroscopic data for this compound itself, its derivatives have been characterized using techniques like 1H NMR and MS spectrometry. [] For example, the crystal structure of Methyl 2‐[(ferrocenylcarbonyl)amino]thiophene‐3‐carboxylate has been determined, revealing a planar amidothienylcarboxylate moiety with an intramolecular N—H⋯O=Ccarboxylate hydrogen bond. []
Q3: What biological activities have been investigated for compounds derived from this compound?
A3: Research indicates that certain thieno[2,3-d]pyrimidine derivatives synthesized from this compound exhibit promising antimicrobial activities. Specifically, these compounds have shown activity against both Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli). [] Furthermore, some derivatives displayed antifungal activity against Aspergillus Niger and Candida albicans. []
Q4: Are there any studies exploring the structure-activity relationship (SAR) of these compounds?
A4: While the provided abstracts don't delve deep into specific SAR data, they suggest that introducing various substituents at the 4-position of the thieno[2,3-d]pyrimidine core, as well as modifications on the benzamide moiety, can significantly influence the antimicrobial potency of the resulting compounds. [] This highlights the potential for further SAR investigations to optimize the biological activity of these derivatives.
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